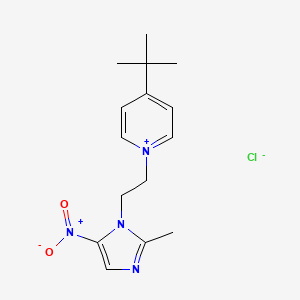
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride is a complex organic compound that features a pyridinium core substituted with a tert-butyl group and an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride typically involves a multi-step process:
Formation of the Imidazole Derivative: The initial step involves the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole. This reaction is usually carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Alkylation: The next step involves the alkylation of 2-methyl-5-nitroimidazole with an appropriate alkylating agent to introduce the ethyl group.
Pyridinium Formation: The final step involves the quaternization of the pyridine ring with the alkylated imidazole derivative. This is typically achieved using a tert-butyl halide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyridine and imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 1-(2-(2-Methyl-5-amino-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride.
Substitution: Various substituted pyridinium and imidazole derivatives.
Hydrolysis: Pyridine and imidazole derivatives.
科学的研究の応用
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole moiety makes it a potential candidate for antimicrobial and antifungal agents.
Materials Science: The pyridinium core can be used in the design of ionic liquids and other materials with unique electronic properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride is not well-documented. it is likely that the compound interacts with biological targets through its imidazole and pyridinium moieties, potentially disrupting cellular processes in microorganisms.
類似化合物との比較
Similar Compounds
2-Methyl-5-nitroimidazole: A simpler analog with similar antimicrobial properties.
4-(tert-Butyl)pyridine: A compound with similar electronic properties but lacking the imidazole moiety.
Uniqueness
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride is unique due to its combination of a nitroimidazole and a tert-butylpyridinium group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
96515-30-9 |
|---|---|
分子式 |
C15H21ClN4O2 |
分子量 |
324.80 g/mol |
IUPAC名 |
4-tert-butyl-1-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C15H21N4O2.ClH/c1-12-16-11-14(19(20)21)18(12)10-9-17-7-5-13(6-8-17)15(2,3)4;/h5-8,11H,9-10H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
LHODEWDZQZDVGD-UHFFFAOYSA-M |
正規SMILES |
CC1=NC=C(N1CC[N+]2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


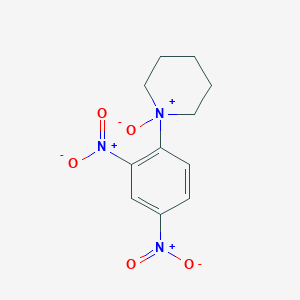
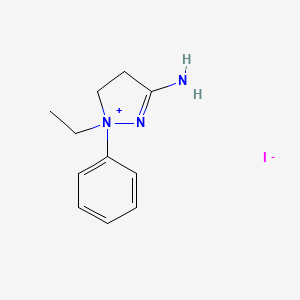
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)

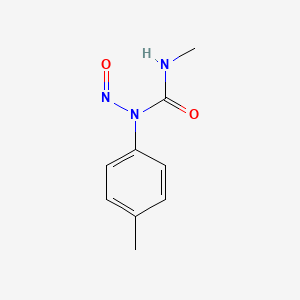
![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
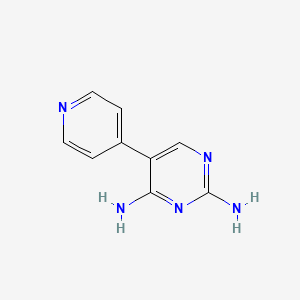
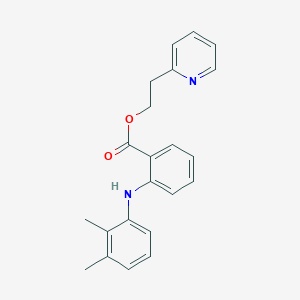
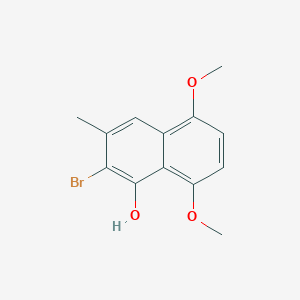
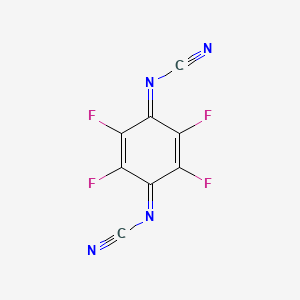
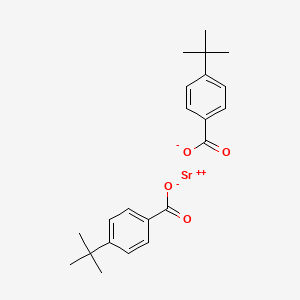
![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
